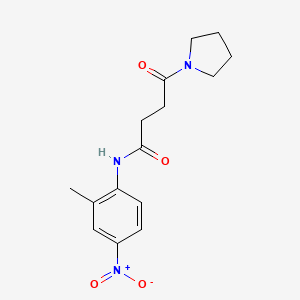
3-(piperazin-1-ylcarbonyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(piperazin-1-ylcarbonyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is commonly referred to as PIPER and has been shown to have a wide range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
PIPER has been shown to have a wide range of applications in scientific research. One of the primary uses of PIPER is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of transmembrane proteins that are involved in a wide range of physiological processes. PIPER has been used to study the structure and function of GPCRs and has been shown to be a useful tool for drug discovery.
Wirkmechanismus
The mechanism of action of PIPER is not fully understood. However, it is believed that PIPER acts as a positive allosteric modulator of GPCRs. This means that PIPER enhances the activity of GPCRs by binding to a site on the receptor that is distinct from the binding site for the receptor's natural ligand.
Biochemical and Physiological Effects:
PIPER has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that PIPER can enhance the activity of a number of GPCRs, including the dopamine D2 receptor, the adenosine A1 receptor, and the serotonin 5-HT1A receptor. In vivo studies have shown that PIPER can improve cognitive function and reduce anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using PIPER in lab experiments is its specificity for GPCRs. PIPER has been shown to have minimal off-target effects, which makes it a useful tool for studying the function of specific GPCRs. However, one limitation of using PIPER is its relatively low potency. This means that high concentrations of PIPER are often required to observe significant effects on GPCR activity.
Zukünftige Richtungen
There are a number of future directions for research on PIPER. One area of research that is currently being explored is the development of more potent and selective PIPER analogs. These analogs could be used to study the function of specific GPCRs with greater precision. Another area of research is the development of PIPER-based drugs for the treatment of neurological and psychiatric disorders. PIPER has been shown to have potential therapeutic effects in animal models of schizophrenia and depression, and further research is needed to determine whether these effects can be translated to humans.
Synthesemethoden
The synthesis of PIPER involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing PIPER is through the reaction of 1,4-dibromobutane with pyridine-3-carbaldehyde in the presence of sodium hydride. The resulting compound is then reacted with piperazine in the presence of trifluoroacetic acid to produce PIPER.
Eigenschaften
IUPAC Name |
piperazin-1-yl-[1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O/c27-21(25-13-8-22-9-14-25)19-4-2-10-26(17-19)20-5-11-24(12-6-20)16-18-3-1-7-23-15-18/h1,3,7,15,19-20,22H,2,4-6,8-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGWSOATVCWLHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)C(=O)N4CCNCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-2-[3-(2-fluorophenyl)acryloyl]phenyl 3-nitrobenzoate](/img/structure/B5334622.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-methoxybenzamide](/img/structure/B5334638.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]azocane](/img/structure/B5334648.png)
![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5334653.png)

![5-methyl-2-phenyl-4-[2-(2-propyn-1-yloxy)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5334680.png)
![2-[(4-fluorobenzyl)thio]-N-(2-isopropoxyphenyl)benzamide](/img/structure/B5334683.png)
![2-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-N,4-dimethylaniline](/img/structure/B5334699.png)
![allyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5334708.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5334712.png)
![(4aS*,8aR*)-6-[(6-aminopyridin-3-yl)carbonyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5334720.png)


![2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)acrylonitrile](/img/structure/B5334731.png)
